4-(5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105) is a newly discovered N-methyl-D-aspartate (NMDA) receptor antagonist. [] It exhibits high selectivity for GluN2C- and GluN2D-containing NMDA receptors, with significantly lower inhibitory activity against GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors. [] This selectivity makes it a valuable tool for studying the function and pharmacology of specific NMDA receptor subtypes.
4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique molecular structure that includes a pyrazole ring, which is significant in various biological activities. The compound's classification falls under the category of pyrazole derivatives, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. Its classification includes:
The synthesis of 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. Key steps include:
The molecular structure of 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C19H17BrN2O3 |
Molecular Weight | 401.25 g/mol |
IUPAC Name | 4-[5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
InChI | InChI=1S/C19H17BrN2O3/c1-12(20)11(10)15(21)16(22)18(24)19(25)23/h10,12,15H,1H2,(H,24,25) |
InChI Key | IVJYDAXJUQOLOK-UHFFFAOYSA-N |
This structure indicates the presence of a bromine atom, which is significant for its reactivity and potential biological interactions.
The compound can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound for specific applications in drug development or material science.
The mechanism of action for 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid largely depends on its application in medicinal chemistry. It may interact with biological targets such as enzymes or receptors. The binding interactions could lead to:
Such mechanisms make this compound a candidate for further pharmacological studies.
The physical and chemical properties of this compound include:
Property | Value |
---|---|
Appearance | Typically crystalline |
Solubility | Soluble in organic solvents |
Melting Point | Not specified in available data |
Stability | Stable under standard conditions |
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
The potential applications of 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid are diverse:
Pyrazoline derivatives exhibit significant pharmacological potential, with their bioactivity heavily influenced by structural nuances and regiochemistry. The compound 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid exemplifies this complexity. Its core consists of a 4,5-dihydropyrazole ring (pyrazoline) linked to a 4-oxobutanoic acid chain at N1 and substituted at C3/C5 with aryl groups. Key isomeric variations arise from the positioning of the bromophenyl and phenyl groups:
CAS Number | Molecular Formula | Substituent at C3 | Substituent at C5 | IUPAC Name |
---|---|---|---|---|
385406-13-3 | C₁₉H₁₇BrN₂O₃ | Phenyl | 4-Bromophenyl | 4-[5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
313399-13-2 | C₁₉H₁₇BrN₂O₃ | 4-Bromophenyl | Phenyl | 4-[3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
The 4-oxobutanoic acid chain (-CO-CH₂-CH₂-COOH) confers acidity and hydrogen-bonding capacity, critical for target interactions. Substituent positioning alters the molecule's dipole moment, stereoelectronics, and biological activity. For instance, the C5 aryl group influences the puckering of the pyrazoline ring due to steric constraints, while the bromine atom enables halogen bonding [4] [8].
Pyrazolines emerged as pharmacophores in the mid-20th century, initially explored for anti-inflammatory and antimicrobial applications. The integration of the 4-oxobutanoic acid moiety marked a strategic advancement, enhancing water solubility and enabling covalent interactions with biological targets via its carboxylic acid group. Early synthetic routes focused on condensation reactions between α,β-unsaturated ketones and hydrazines, yielding unsubstituted pyrazolines. The introduction of brominated aryl groups (e.g., 4-bromophenyl) arose from structure-activity relationship (SAR) studies showing improved pharmacokinetics and target affinity [3] [7].
Modern developments leverage multistep regioselective synthesis. For example, 4-(4-bromophenyl)-2,4-dioxobutanoic acid serves as a key intermediate for pyrazoline formation via cyclocondensation with phenylhydrazines. Advances in crystallography (e.g., X-ray diffraction, CCDC 2310650) have resolved stereochemical ambiguities, confirming the planar orientation of the N1-bound oxobutanoate group and the dihedral angles between aryl rings [7] [8]. Pharmacological interest has expanded to anticancer applications, driven by pyrazoline's ability to modulate kinase signaling and apoptosis pathways [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1